Lipophilicity (XLogP3) Comparison: 8-Bromooct-1-yne vs. 6-Bromohex-1-yne
The computed octanol-water partition coefficient (XLogP3) of 8-bromooct-1-yne is 3.4 [1], while the experimentally derived LogP of 6-bromohex-1-yne is 2.18 . This 1.22 log unit difference corresponds to an approximately 16.6-fold higher predicted lipophilicity for the eight-carbon chain. In drug-discovery contexts, LogP values between 3 and 4 are often desirable for balancing passive membrane permeability and aqueous solubility; the eight-carbon spacer achieves this window, whereas the six-carbon analog falls below it.
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 6-Bromohex-1-yne, LogP = 2.18 |
| Quantified Difference | ΔLogP = +1.22 (~16.6-fold higher lipophilicity) |
| Conditions | Computed (XLogP3, PubChem) vs. experimental (Chemsrc); both at standard state |
Why This Matters
For biological applications such as PROTAC linker design or intracellular labeling, the higher logP of 8-bromooct-1-yne predicts superior passive membrane crossing relative to the shorter-chain analog, directly influencing efficacy in cell-based assays.
- [1] PubChem Compound Summary for CID 11106121, 8-Bromooct-1-yne. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/8-Bromooct-1-yne View Source
